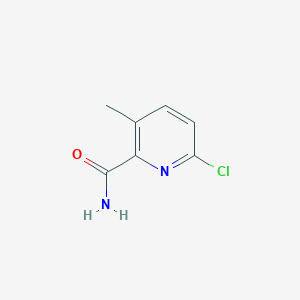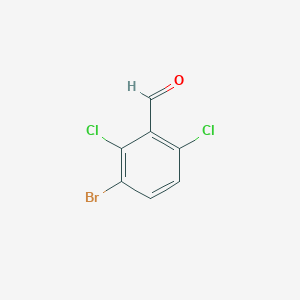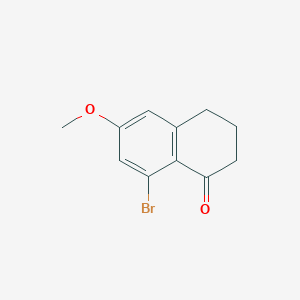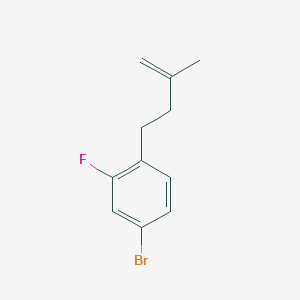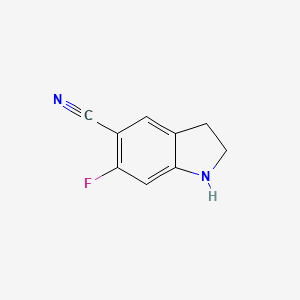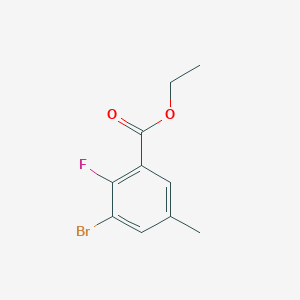
2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane, also known as 4-chloro-2-fluorophenyl-1,3-dioxolane, is a compound with a variety of applications in scientific research and laboratory experiments. It is an important chemical intermediate in the synthesis of various compounds, and its use in a range of biochemical and physiological studies has been well documented. In Finally, potential future directions for research will be outlined.
Scientific Research Applications
Regioselective Lithiations
2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane demonstrates notable behavior in regioselective lithiations. Deprotonation with butyllithium occurs at specific positions due to the presence of fluorine and chloro substituents. These reactions are crucial for understanding and manipulating the chemical structure for various applications (Porcs-Makkay & Simig, 2009).
Synthesis of Benzophenone Derivatives
The lithiation of dioxolane derivatives, including this compound, leads to the synthesis of ortho-functionalized benzophenone derivatives. This process is significant for developing new compounds in organic chemistry (Lukács, Porcs-Makkay, & Simig, 2004).
Fluoropolymers Synthesis
This compound is involved in the synthesis of fluoropolymers. These materials have significant industrial applications due to their high thermal stability and unique chemical properties (Russo & Navarrini, 2004).
Development of Liquid Crystals
The compound is used in the development of liquid crystals with enhanced properties. Specifically, its derivatives play a role in improving dielectric and optical anisotropy, crucial for liquid crystal display technologies (Chen et al., 2015).
Fungicidal Activity
Novel dioxolane ring compounds, including those derived from this compound, have shown promising fungicidal and herbicidal activities. These findings are significant for agricultural applications and the management of phytopathogen diseases (Min et al., 2022).
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKAAHWEJMICRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


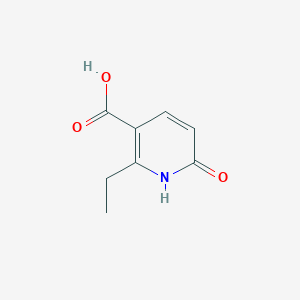

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)

